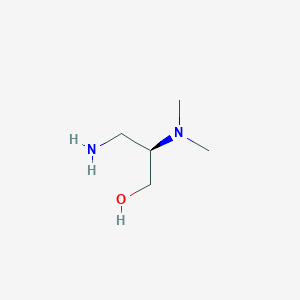
(R)-3-Amino-2-(dimethylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(dimethylamino)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features both an amino group and a dimethylamino group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(dimethylamino)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 3-nitro-2-(dimethylamino)propan-1-ol using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 3-oxo-2-(dimethylamino)propan-1-ol with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(dimethylamino)propan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral auxiliaries is common to achieve the desired enantiomeric purity. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-Amino-2-(dimethylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(dimethylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-2-(dimethylamino)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-2-(methylamino)propan-1-ol: A similar compound with one less methyl group on the amino moiety.
3-Amino-2-(ethylamino)propan-1-ol: A compound with an ethyl group instead of a dimethyl group on the amino moiety.
Uniqueness
®-3-Amino-2-(dimethylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and dimethylamino groups. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.
Propiedades
Fórmula molecular |
C5H14N2O |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
Clave InChI |
LAVNHYANZVOFFK-RXMQYKEDSA-N |
SMILES isomérico |
CN(C)[C@H](CN)CO |
SMILES canónico |
CN(C)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
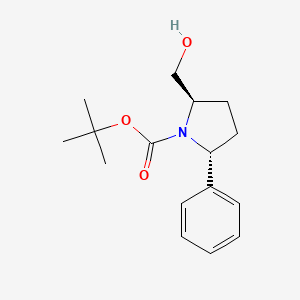
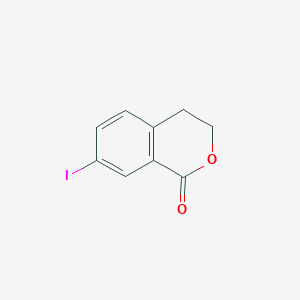
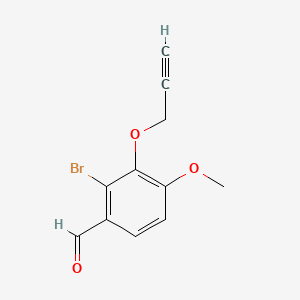
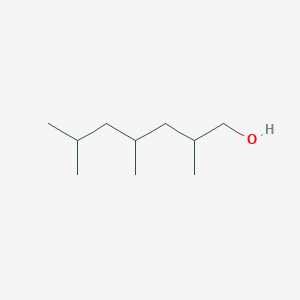
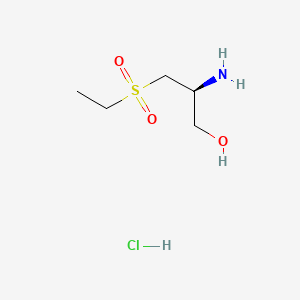
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
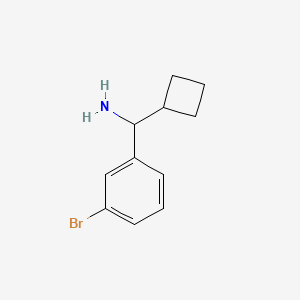
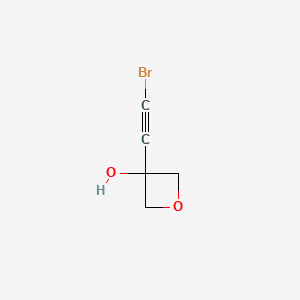

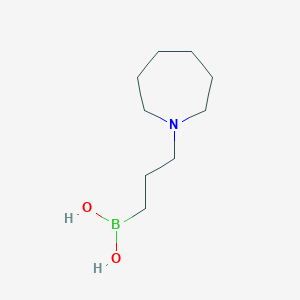
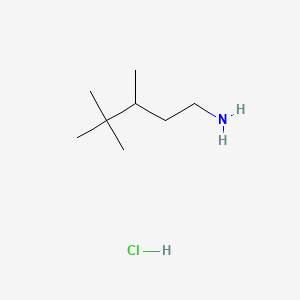
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)

